2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid
Description
The compound 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring:
- A cyclopentane core substituted with three methyl groups at positions 2, 2, and 3.
- A 1-(4-methylphenyl)ethoxycarbonyl group at position 3, introducing aromatic and ester functionalities.
Such compounds are often intermediates in pharmaceutical synthesis or ligands in catalysis .
Properties
CAS No. |
465-27-0 |
|---|---|
Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C19H26O4/c1-12-6-8-14(9-7-12)13(2)23-17(22)19(5)11-10-15(16(20)21)18(19,3)4/h6-9,13,15H,10-11H2,1-5H3,(H,20,21) |
InChI Key |
KRWZVKRKTWCYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the carboxylic acid group, and the attachment of the ethoxycarbonyl and methylphenyl groups. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of alkanes or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Cyclopentane-Carboxylic Acid Derivatives
Structural and Functional Group Comparisons
The following table summarizes key analogs identified in the evidence:
Key Observations:
Substituent Complexity :
- The target compound incorporates a 4-methylphenyl-ethoxycarbonyl group , offering moderate steric bulk and lipophilicity.
- The Fmoc-containing analog has a larger aromatic system (fluorenyl), enhancing UV activity and utility in solid-phase peptide synthesis.
- The tetrazole derivative replaces the ester with a nitrogen-rich tetrazole amide, improving metabolic stability and mimicking carboxylic acid bioisosteres.
- The Example 85 compound is significantly larger, with halogenated and heterocyclic groups for targeted receptor binding.
Molecular Weight Trends :
- The target compound is likely intermediate in size between the tetrazole analog (225.21 g/mol) and the Example 85 pharmaceutical (577.3 g/mol).
Functional Implications
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases logP compared to the tetrazole analog , impacting membrane permeability.
- Reactivity : The ester group may undergo hydrolysis to regenerate the carboxylic acid, whereas the Fmoc group is base-labile, requiring careful handling.
- Biological Activity : While the Example 85 compound targets specific enzymes (e.g., proteases), the target compound’s simpler structure may serve as a scaffold for anti-inflammatory or analgesic agents.
Biological Activity
2,2,3-Trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid, also known by its CAS number 465-27-0, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
The molecular formula for this compound is C19H26O4, with a molar mass of 318.41 g/mol. Its predicted physical properties include:
- Density : 1.099 ± 0.06 g/cm³
- Boiling Point : 427.5 ± 40.0 °C
- pKa : 4.53 ± 0.60
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, such as:
- Inhibition of Ischemic Cell Death : Studies suggest that structural modifications in related compounds can enhance their potency as inhibitors of ischemic cell death in cardiac cells . The introduction of specific substituents can significantly affect their efficacy.
Case Studies
-
Ischemic Cell Death Inhibition :
- A study focused on benzofuran derivatives demonstrated that certain substitutions could lead to improved efficacy in inhibiting ischemic cell death in H9c2 cells (a cardiac myocyte cell line). The most potent analogs showed EC50 values around 0.532 μM, indicating a strong potential for therapeutic applications .
-
Toxicological Profile :
- The toxicity profile of similar compounds suggests low toxicity levels in sub-chronic repeated-dose studies conducted on rodents. For instance, propionic acid and its derivatives demonstrated a no-observed-adverse-effect level (NOAEL) at doses up to 2,500 mg/kg body weight per day . This indicates a favorable safety profile for further development.
Research Findings
The biological activity of this compound has been evaluated in various contexts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
